1-(4-Aminobutoxy)-4-methylbenzene

Overview

Description

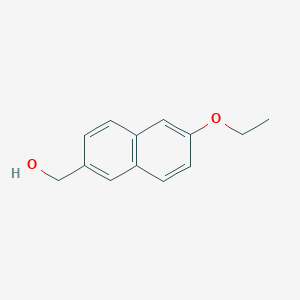

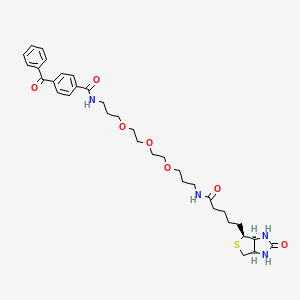

1-(4-Aminobutoxy)-4-methylbenzene, also known as 4-ABM, is an organic compound that is commonly used in various scientific research applications. It is a derivative of benzene and is composed of four carbon atoms, four hydrogen atoms, one nitrogen atom, and one oxygen atom. 4-ABM has an amine functional group, which is a nitrogen-containing group that is responsible for its unique properties. It has been used in a variety of scientific studies, including those related to drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Chemical Synthesis and Modification

A study on the synthesis and thermal properties of polyimides containing azomethine linkage highlighted the creation of polymers with potential for high-performance engineering plastics. These materials, developed through a polycondensation process, exhibit amorphous nature and solubility in common solvents, suggesting applications in advanced material engineering and fabrication of new polymers due to their desirable thermal and solubility characteristics (Iqbal et al., 2015).

Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments demonstrated their effectiveness in reducing corrosion. These compounds, through electrochemical and surface examinations, revealed potential applications in materials science for protecting metals in corrosive conditions (Verma et al., 2015).

Organic Synthesis and Functionalization

The use of alkoxybenzenes for end-quenching in TiCl4-catalyzed quasiliving polymerizations suggests a method for direct chain-end functionalization of polymers. This approach, allowing for a variety of functional groups to be introduced, paves the way for the creation of tailored polymeric materials with specific end-group functionalities (Morgan et al., 2010).

Electrochromatographic Applications

In a study on the immobilization of covalent organic frameworks (COFs) for electrochromatographic separation, COF-1 demonstrated excellent performance in separating amino acids, showcasing the potential of functionalized COFs in analytical chemistry and separation sciences (Bao et al., 2021).

Antibacterial Activity

The synthesis of 1-(4-aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones and their evaluation for antibacterial activity indicate their potential as novel agents for combating bacterial infections. This research contributes to the field of medicinal chemistry by offering new scaffolds for developing antibacterial drugs (Gein et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(4-methylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJSWHJILCMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobutoxy)-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3282739.png)

![3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3282780.png)

![({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl}thio)acetic acid](/img/structure/B3282797.png)

![[6-(Chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B3282803.png)